Tert-Butyl-Piperazin-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

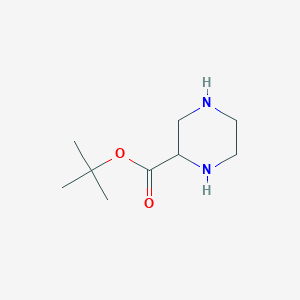

Tert-butyl piperazine-2-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is commonly used as a building block in organic synthesis, particularly in the pharmaceutical industry. The compound is known for its stability and ease of handling, making it a valuable intermediate in the preparation of various bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Tert-butyl piperazine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system. It is involved in the development of drugs that modulate neurotransmitter systems, making it valuable for treating conditions such as depression and anxiety.

Case Study: CNS Drug Development

- Compound: Tert-butyl piperazine-2-carboxylate derivatives

- Application: Synthesis of selective serotonin reuptake inhibitors (SSRIs)

- Outcome: Enhanced efficacy and reduced side effects compared to existing SSRIs.

Peptide Synthesis

This compound is widely used in peptide synthesis, where it enhances the stability and bioavailability of peptide-based therapeutics. Its ability to form stable linkages with amino acids makes it an essential building block in the development of novel peptides.

Data Table: Peptide Synthesis Applications

| Peptide Type | Application | Benefits |

|---|---|---|

| Antimicrobial peptides | Treatment of infections | Increased stability against enzymatic degradation |

| Hormonal peptides | Hormone replacement therapies | Improved bioavailability |

| Anticancer peptides | Targeted cancer therapies | Enhanced delivery to tumor sites |

Drug Delivery Systems

Tert-butyl piperazine-2-carboxylate can be incorporated into drug delivery systems to improve the solubility and release profiles of active pharmaceutical ingredients. Its chemical structure allows for modifications that enhance drug stability and control release rates.

Case Study: Controlled Release Formulation

- Formulation: Tert-butyl piperazine-2-carboxylate-based nanoparticles

- Application: Delivery of chemotherapeutic agents

- Outcome: Sustained release over extended periods, reducing systemic toxicity.

Research in Neuroscience

Research involving tert-butyl piperazine-2-carboxylate derivatives has shown promising results in understanding neurotransmitter systems. Its derivatives are studied for their potential effects on dopamine and serotonin pathways, contributing to insights into neuropharmacology.

Data Table: Neuroscience Research Findings

| Study Focus | Compound Used | Findings |

|---|---|---|

| Dopamine receptor modulation | Tert-butyl piperazine derivatives | Increased receptor affinity |

| Serotonin transport inhibition | Tert-butyl piperazine analogs | Potential treatment for mood disorders |

Material Science

In material science, tert-butyl piperazine-2-carboxylate is utilized to develop novel materials with specific functional characteristics. Its unique properties allow for the creation of polymers that exhibit enhanced mechanical strength and thermal stability.

Case Study: Polymer Development

- Material: Tert-butyl piperazine-2-carboxylate-modified polymers

- Application: Production of high-performance coatings

- Outcome: Improved adhesion and resistance to environmental degradation.

Wirkmechanismus

Target of Action

Tert-butyl Piperazine-2-carboxylate, also known as 1-Boc-piperazine, is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Mode of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

It’s known that the compound serves as an intermediate in the synthesis of several novel organic compounds , which can affect various biochemical pathways depending on their specific structures and targets.

Result of Action

It’s known that the compound and its derivatives have shown a wide spectrum of biological activities . For example, they have been found to be moderately active against several microorganisms .

Action Environment

It’s known that the compound should be stored in a dark place at room temperature to maintain its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl piperazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product in good to excellent yields .

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl piperazine-2-carboxylate often involves large-scale batch reactions. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl piperazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate

- 1-Boc-piperazine

Uniqueness

Tert-butyl piperazine-2-carboxylate is unique due to its stability and ease of handling. Its tert-butyl group provides steric protection, making it less reactive and more stable compared to other piperazine derivatives. This stability is particularly advantageous in industrial applications where consistent performance is crucial .

Biologische Aktivität

Tert-butyl Piperazine-2-carboxylate (TBPC) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and potential applications of TBPC based on diverse research findings.

Chemical Structure and Properties

Tert-butyl Piperazine-2-carboxylate is characterized by the following chemical formula: C9H18N2O2. Its structure includes a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Synthesis

The synthesis of TBPC typically involves nucleophilic substitution reactions. For instance, one method involves the reaction of tert-butyl bromoacetate with piperazine under basic conditions, yielding TBPC in moderate to high yields. The details of this synthesis are crucial for understanding how modifications can enhance its biological properties.

Antimicrobial Activity

Research indicates that TBPC and its derivatives exhibit varying degrees of antimicrobial activity. A study demonstrated that certain piperazine-based compounds could enhance the efficacy of antibiotics against multidrug-resistant Escherichia coli by inhibiting the AcrAB-TolC efflux pump, although TBPC itself showed no intrinsic antibacterial activity at concentrations greater than 250 μM .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| TBPC | >250 | No intrinsic activity |

| Compound 1 | >500 | No intrinsic activity but enhances antibiotic efficacy |

Antichlamydial Activity

In another study focused on antichlamydial activity, derivatives of piperazine were synthesized and tested against Chlamydia trachomatis. The results indicated that modifications to the piperazine structure could lead to selective activity against this pathogen. While specific data on TBPC was not highlighted, the findings suggest that similar compounds may possess potential therapeutic effects against chlamydial infections .

Toxicity and Safety Profile

The safety profile of TBPC has been evaluated through various assays. Preliminary studies indicate that while some derivatives display antimicrobial properties, they also require thorough toxicity assessments to ensure safety for human use. For instance, compounds were tested for mutagenicity in Drosophila melanogaster, and their effects on human cell lines were monitored .

Case Studies and Research Findings

- Enhancement of Antibiotic Efficacy :

- Synthesis and Characterization :

- Mechanism of Action :

Eigenschaften

IUPAC Name |

tert-butyl piperazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMWANNZAIYCRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.